FAAH Inhibitory Potency: 7-Azaspiro[3.5]nonane Core vs. Other Spirocyclic Scaffolds
The 7-azaspiro[3.5]nonane core, the parent scaffold of 7-azaspiro[3.5]nonane-2-carbonitrile, demonstrates superior FAAH inhibitory potency compared to other evaluated spirocyclic cores. The core achieves a k(inact)/K(i) value greater than 1500 M⁻¹s⁻¹, which clearly distinguishes it from other spirocyclic cores in the study that did not meet this potency threshold [1]. This potency was observed in a biochemical assay measuring the inhibition of recombinant FAAH enzyme activity [2].
| Evidence Dimension | FAAH inhibition potency (k(inact)/K(i)) |
|---|---|
| Target Compound Data | k(inact)/K(i) > 1500 M⁻¹s⁻¹ |
| Comparator Or Baseline | Other spirocyclic cores evaluated in the study |
| Quantified Difference | Greater than 1500 M⁻¹s⁻¹ vs. lower or unreported values for comparators |
| Conditions | Biochemical assay measuring inhibition of recombinant FAAH enzyme activity |
Why This Matters
Superior potency is a primary driver for lead selection, ensuring that the chosen scaffold can achieve the desired biological effect at lower concentrations, thereby minimizing off-target effects and improving the therapeutic window.
- [1] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. View Source
- [2] Semantic Scholar. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. 2011. View Source
